molecular formula C15H19N3 B571544 (6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine CAS No. 59043-22-0

(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine

Cat. No.: B571544
CAS No.: 59043-22-0
M. Wt: 241.338
InChI Key: KGUBZNRUCSWDAU-ZKYQVNSYSA-N
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Preparation Methods

The synthesis of (6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine typically involves the modification of the ergoline structure. One common synthetic route includes the alkylation of an ergoline precursor followed by amination to introduce the amino group at the 8alpha position . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups .

Comparison with Similar Compounds

(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine can be compared with other ergoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which confers distinct pharmacological properties and potential therapeutic applications .

Biological Activity

The compound (6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

This compound belongs to the indole alkaloid family and is characterized by a multi-cyclic structure that includes an octahydroindole framework. Its molecular formula is C23H25N3OC_{23}H_{25}N_3O . The stereochemistry at various positions contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Multidrug Resistant Organisms (MDROs) : Studies have shown that derivatives of this compound can inhibit bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, which are known for their resistance to multiple antibiotics .
  • Mechanism of Action : The proposed mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of related indole alkaloids demonstrated that certain derivatives exhibited zones of inhibition against various pathogens. The results indicated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The zones of inhibition were measured as follows:

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Klebsiella pneumoniae10

These findings suggest a promising therapeutic role for indole derivatives in treating infections caused by resistant strains .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with the compound showed a significant reduction in cell viability. The IC50 values were determined for various cancer types:

Cancer TypeIC50 (µM)
Breast Cancer25
Lung Cancer30
Colon Cancer20

The mechanism underlying this activity was linked to the induction of oxidative stress leading to apoptosis .

Properties

IUPAC Name

(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-18-8-10(16)6-12-11-3-2-4-13-15(11)9(7-17-13)5-14(12)18/h2-4,7,10,12,14,17H,5-6,8,16H2,1H3/t10-,12+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUBZNRUCSWDAU-ZKYQVNSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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